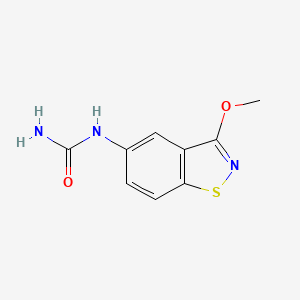

(3-Methoxy-1,2-benzothiazol-5-yl)urea

Description

Properties

CAS No. |

104121-55-3 |

|---|---|

Molecular Formula |

C9H9N3O2S |

Molecular Weight |

223.25 g/mol |

IUPAC Name |

(3-methoxy-1,2-benzothiazol-5-yl)urea |

InChI |

InChI=1S/C9H9N3O2S/c1-14-8-6-4-5(11-9(10)13)2-3-7(6)15-12-8/h2-4H,1H3,(H3,10,11,13) |

InChI Key |

JWFXYRQFXYFUHB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NSC2=C1C=C(C=C2)NC(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

*Estimated values based on structural similarity to the methyl-substituted analog .

Key Observations

The methoxy group at the 3-position (common in both compounds) contributes electron-donating effects, which may stabilize the benzothiazole ring and influence reactivity or binding interactions.

Biological Activity Trends: While direct data for "this compound" is unavailable, benzothiazole-urea hybrids are reported in anticancer research due to their ability to inhibit kinases or DNA repair enzymes. The urea moiety’s hydrogen-bonding capacity is critical for target engagement .

Synthetic Accessibility: The methyl-urea derivative (CAS: 104121-56-4) is commercially available, implying feasible synthesis via coupling reactions between 3-methoxy-1,2-benzothiazol-5-amine and methyl isocyanate .

Q & A

Basic: What synthetic methodologies are recommended for preparing (3-Methoxy-1,2-benzothiazol-5-yl)urea, and what reaction conditions are critical?

The synthesis typically involves coupling a 3-methoxy-1,2-benzothiazol-5-amine derivative with an isocyanate or carbodiimide reagent. A common approach is to react the benzothiazole amine with a urea-forming agent (e.g., phosgene equivalents or carbonyldiimidazole) under anhydrous conditions. For example, in analogous urea derivatives, carbodiimides like EDC/HOBt are used to facilitate coupling in polar aprotic solvents (e.g., DMF or dichloromethane) at 0–25°C . Key considerations include maintaining inert atmospheres to prevent hydrolysis and optimizing stoichiometry to minimize side products.

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : - and -NMR can confirm the methoxy group (δ ~3.8–4.0 ppm for OCH), urea NH protons (δ ~6.5–8.0 ppm), and benzothiazole aromatic signals .

- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, particularly for resolving hydrogen-bonding networks involving the urea moiety . Ensure high-quality single crystals by slow evaporation in solvents like ethanol or acetonitrile.

Advanced: How can computational modeling predict the biological activity of this compound?

Molecular docking studies (e.g., AutoDock Vina) can simulate interactions with potential targets, such as enzymes or receptors. For example, urea derivatives often bind to kinase ATP pockets via hydrogen bonds. Density Functional Theory (DFT) calculations (e.g., using Gaussian) can optimize the compound’s geometry and predict electronic properties (e.g., HOMO-LUMO gaps) that influence reactivity . Validate predictions with biochemical assays, such as enzyme inhibition or cellular viability tests.

Advanced: How should researchers address contradictions in reaction yields during synthesis under varying conditions?

Contradictions may arise from solvent polarity, temperature, or reagent purity. For instance, highlights failed reactions where starting material was recovered due to insufficient activation of intermediates. Systematic Design of Experiments (DoE) can identify critical variables. Use HPLC or LC-MS to monitor reaction progress and isolate intermediates. If yields drop at higher scales, consider kinetic vs. thermodynamic control—e.g., lower temperatures may favor urea formation over side reactions .

Advanced: What strategies improve synthetic route scalability and purity for this compound?

- Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to remove unreacted amines or urea byproducts .

- Automation : High-throughput screening (HTS) of solvents and catalysts can optimize conditions. For example, reports oxadiazole ring formation via cyclization under dehydrating conditions (e.g., PCl) .

- Green Chemistry : Replace toxic reagents (e.g., phosgene) with safer alternatives like triphosgene or urea-carbonyl diimidazole.

Basic: What biological activities are hypothesized for this compound based on structural analogs?

Similar urea-containing benzothiazoles exhibit antimicrobial, anticancer, or kinase-inhibitory activity. The methoxy group may enhance membrane permeability, while the urea moiety enables hydrogen bonding with biological targets. For example, notes that triazole-urea hybrids show antifungal properties, suggesting potential for structure-activity relationship (SAR) studies .

Advanced: How do substituent modifications on the benzothiazole core influence bioactivity?

- Electron-Withdrawing Groups : Chloro or nitro substituents (e.g., ) increase electrophilicity, potentially enhancing binding to cysteine residues in enzymes .

- Steric Effects : Bulky groups at position 3 (methoxy) may hinder rotation, stabilizing bioactive conformations. Compare with , where benzo[d][1,3]dioxole analogs showed altered receptor affinity .

Advanced: What challenges arise in regioselective functionalization of the benzothiazole ring?

Regioselectivity is influenced by directing groups and reaction conditions. For example, electrophilic substitution at position 5 is favored due to the electron-donating methoxy group at position 3. However, demonstrates failed halogenation attempts under acidic conditions, highlighting the need for Lewis acid catalysts (e.g., SnCl) or protecting group strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.